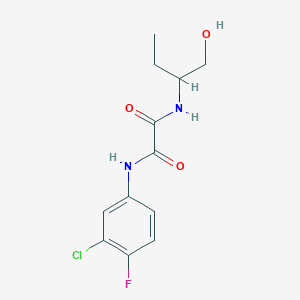

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O3/c1-2-7(6-17)15-11(18)12(19)16-8-3-4-10(14)9(13)5-8/h3-5,7,17H,2,6H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHJUOBHNUQICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and common solvents such as dichloromethane or tetrahydrofuran are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide exhibit potential as anticancer agents. Studies have shown that oxalamides can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted cancer therapies. For instance, a study demonstrated that oxalamide derivatives effectively inhibited serine/threonine kinases associated with tumor growth and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases, where such cytokines play a crucial role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the phenyl and oxalamide moieties can significantly affect the compound's potency and selectivity against various biological targets. For example, altering halogen substituents on the aromatic ring has been shown to enhance kinase inhibition activity .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer and lung cancer models, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, researchers examined the compound's ability to inhibit TNF-alpha production in macrophages. The findings revealed that treatment with this compound led to a marked decrease in TNF-alpha levels, indicating its potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group may enhance binding affinity to target sites, while the hydroxybutan-2-yl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

- Structure : Retains the 3-chloro-4-fluorophenyl group at N1 but substitutes N2 with a 4-methoxyphenethyl chain.

- Synthesis : Yield of 64% via General Procedure 1, confirmed by $^1$H/$^13$C NMR and ESI-MS .

- Key Difference : The hydrophobic 4-methoxyphenethyl group may enhance membrane permeability compared to the hydroxybutyl group in the target compound .

N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-2)

- Structure : Features a 1,3-dioxoisoindolin-2-yl group at N2.

- Synthesis : Part of a series of cyclic imides with antimicrobial activity. Recrystallized using THF for purity .

- Activity : Demonstrated in vitro antimicrobial efficacy, likely due to the isoindolin-dione moiety’s electron-deficient aromatic system.

Analogues with Varied N1/N2 Substituents

N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 24)

- Structure : Substitutes N1 with 4-chlorophenyl and N2 with a thiazole-piperidine hybrid.

- Synthesis : 33% yield as a diastereomeric mixture; 92.7% HPLC purity .

- Activity : Evaluated as an HIV entry inhibitor targeting the CD4-binding site, highlighting the role of heterocyclic moieties in antiviral targeting.

- Key Difference : The thiazole ring and piperidine group introduce steric bulk and basicity, differing from the linear hydroxybutyl chain in the target compound .

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Structure : Incorporates a trifluoromethyl group and a pyridine-carboxamide substructure.

- Synthesis : Characterized by $^{19}$F NMR and IR spectroscopy; melting point 260–262°C .

- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine moiety may facilitate π-π stacking interactions absent in the target compound .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl group enhances binding to hydrophobic pockets in biological targets, as seen in Compound 28’s enzyme inhibition .

- Hydrophilic vs. Hydrophobic Balance : The hydroxybutyl group in the target compound may improve aqueous solubility compared to bulkier N2 substituents like thiazole-piperidine (Compound 24) or isoindolin-dione (GMC-2) .

Synthetic Challenges :

- Lower yields (e.g., 33% for Compound 24) are common in diastereomeric mixtures, suggesting the target compound’s synthesis may require optimized stereochemical control .

Biological Relevance :

- Antiviral and antimicrobial activities are linked to heterocyclic or aromatic N2 substituents, implying that the target compound’s hydroxybutyl group may favor distinct mechanisms, such as metabolic stability or protein interactions .

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents.

- Chemical Formula : C14H18ClFN2O4

- Molecular Weight : 332.75 g/mol

- CAS Number : 2309752-75-6

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. It has been identified as a potential inhibitor of serine/threonine kinases, which are crucial in regulating cell proliferation and survival . This inhibition can potentially be leveraged in treating various proliferative diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:

- Human Myeloid Leukemia (HL-60) : The compound showed a growth inhibition rate of 60% to 90% at specific concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it possesses moderate antibacterial activity against a range of pathogens, suggesting its potential as an antimicrobial agent .

In Vitro Studies

- Cell Viability Assays :

- Antioxidant Activity :

- Mechanistic Insights :

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, and how do reaction conditions impact yield?

Synthesis of oxalamide derivatives typically involves coupling chlorooxalate intermediates with substituted amines. For example, similar compounds (e.g., N1-(4-chlorophenyl)-N2-(piperidin-2-yl)oxalamide ) are synthesized via sequential reactions of amines with oxalyl chloride derivatives, followed by purification via column chromatography . Key parameters include:

- Solvent choice : Dichloromethane or THF for intermediate steps.

- Temperature : Room temperature to 50°C to minimize side reactions.

- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.

Yields for analogous compounds range from 30–53%, with diastereomeric mixtures requiring chiral resolution .

Q. How is the purity and structural integrity of this compound validated?

Standard analytical methods include:

- LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 441.13 for a related compound vs. calculated 440.11) .

- HPLC : Purity >90% using C18 columns and acetonitrile/water gradients .

- 1H NMR : Assignments of aromatic protons (δ 7.41–7.82 ppm), hydroxyl groups (δ 3.56 ppm), and amide NH signals (δ 8.35–10.75 ppm) .

Advanced Research Questions

Q. How does stereochemistry at the hydroxybutan-2-yl moiety influence biological activity?

Diastereomeric mixtures (e.g., 1:1 ratios ) are common in oxalamide synthesis. For HIV entry inhibitors, stereochemistry impacts binding to targets like the CD4-binding site. Resolve enantiomers using chiral HPLC (e.g., Chiralpak® AD-H column) and test antiviral activity in pseudotyped HIV assays . For example, a 33% yield of a diastereomeric HIV inhibitor showed 92.7% purity and distinct bioactivity .

Q. What structural modifications enhance solubility or metabolic stability?

- Hydroxy group substitution : Replace the 1-hydroxybutan-2-yl group with morpholino or pyrrolidinyl moieties to improve water solubility (e.g., compound 19 with 95% HPLC purity) .

- Halogen effects : The 3-chloro-4-fluorophenyl group enhances lipophilicity and target affinity, as seen in analogues with IC50 values <1 μM in enzyme inhibition assays .

Q. How can contradictory data in enzymatic vs. cellular assays be resolved?

Discrepancies may arise from off-target effects or differential cell permeability. For example, a compound with high in vitro soluble epoxide hydrolase (sEH) inhibition might show low cellular activity due to poor membrane penetration. Use permeability assays (e.g., Caco-2 monolayers) and metabolomics to identify hydrolysis or oxidation metabolites .

Q. What toxicological considerations are critical for preclinical development?

Safety margins are extrapolated from structurally related compounds. For instance, NOEL (no-observed-effect level) for N1-(2,4-dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl)oxalamide is 100 mg/kg/day in rats, providing a >33 million safety margin relative to human exposure . Assess hepatotoxicity via CYP450 inhibition (e.g., CYP4F11 activation) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Oxalamides

Q. Table 2: Key NMR Assignments for Structural Validation

| Proton Environment | δ (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| Aromatic H (chlorophenyl) | 7.41–7.82 | Doublet | Para-substituted aryl | |

| Hydroxyl (-CH2-OH) | 3.56 | Multiplet | Hydroxybutan-2-yl group | |

| Amide NH | 10.75 | Singlet | Oxalamide backbone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.